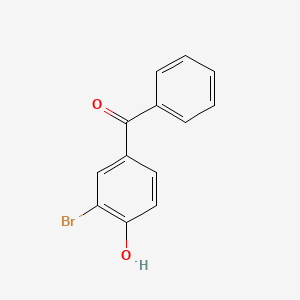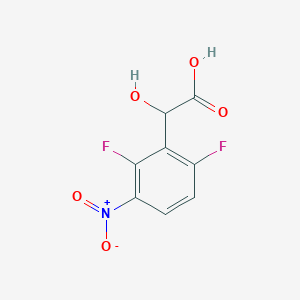
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a sulfonyl chloride group, and a dimethyl propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the dimethyl propane backbone. The final step involves the addition of the sulfonyl chloride group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Addition Reactions: The tetrahydrofuran ring can open up and react with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamides or sulfonate esters, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The tetrahydrofuran ring and dimethyl propane backbone provide structural stability and influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydrofuran: A simpler compound with a similar tetrahydrofuran ring but lacking the sulfonyl chloride group.
Tetrahydrofuran-3-ylmethanol: Contains the tetrahydrofuran ring and a hydroxyl group instead of the sulfonyl chloride.
Propane-1-sulfonyl chloride: A simpler sulfonyl chloride compound without the tetrahydrofuran ring and dimethyl groups.
Uniqueness
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C10H19ClO4S |
|---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-10(2,8-16(11,12)13)7-15-6-9-3-4-14-5-9/h9H,3-8H2,1-2H3 |
InChI Key |
KCFAIROXBKNERF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1CCOC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)

![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)


